![molecular formula C18H18N4O2S B2827564 2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide CAS No. 896331-94-5](/img/structure/B2827564.png)
2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide
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Overview
Description
2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide typically involves multiple steps:
Formation of the Pyrido[1,2-a][1,3,5]triazin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include ammonium acetate and various aldehydes.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the intermediate with phenethylamine to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Nitrated or Halogenated Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its heterocyclic structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology
Biologically, compounds containing the pyrido[1,2-a][1,3,5]triazin ring system have shown promise in various assays, indicating potential antimicrobial, antiviral, and anticancer activities. This makes 2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide a candidate for further biological evaluation.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structure suggests it might interact with biological targets such as enzymes or receptors, making it a potential lead compound for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in various chemical processes due to its unique electronic properties.
Mechanism of Action
The exact mechanism of action of 2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide would depend on its specific biological target. Generally, compounds with similar structures can act by:
Inhibiting Enzymes: By binding to the active site or allosteric sites of enzymes, thereby blocking their activity.
Modulating Receptors: By interacting with cell surface or intracellular receptors, altering signal transduction pathways.
Interfering with DNA/RNA: By intercalating into DNA or RNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide: can be compared with other pyrido[1,2-a][1,3,5]triazin derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the phenethylacetamide group may enhance its ability to interact with biological targets, making it a more potent compound in various applications.
Biological Activity
The compound 2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide is a member of the pyrido[1,2-a]triazin class of compounds, known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula: C15H18N4OS
Molecular Weight: 302.39 g/mol
IUPAC Name: this compound
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, demonstrating significant potential in several areas:
Antimicrobial Activity
Research indicates that derivatives of pyrido[1,2-a]triazin compounds exhibit antimicrobial properties . In vitro studies show that certain analogs can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
Pyrido[1,2-a]triazin derivatives have been evaluated for their anticancer activity . In a study assessing various cancer cell lines (e.g., breast and lung cancer), the compound demonstrated cytotoxic effects with IC50 values in the low micromolar range. The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway.
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in disease processes. For instance, it has been identified as a potent inhibitor of human leukocyte elastase (HLE), which is implicated in chronic inflammatory diseases. The inhibition constant (Ki) for this interaction was reported to be in the nanomolar range, suggesting strong binding affinity.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Study : A comparative analysis of various pyrido[1,2-a]triazin derivatives revealed that modifications at the thio group significantly enhanced antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The study concluded that structural variations could lead to improved therapeutic agents .
- Anticancer Activity : A recent investigation into the anticancer properties showed that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF7 (breast cancer) and A549 (lung cancer) cell lines. Flow cytometry analysis indicated increased apoptosis rates correlating with higher concentrations of the compound .
- Enzyme Inhibition : In vivo studies demonstrated that oral administration of this compound effectively reduced HLE activity in mouse models of lung inflammation. The compound's ability to penetrate lung tissue was confirmed through bronchoalveolar lavage fluid analysis .
Data Tables
Activity Type | Tested Against | IC50/EC50 Values | Mechanism |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 15 µM | Cell wall synthesis disruption |
Anticancer | MCF7 (Breast Cancer) | 8 µM | Induction of apoptosis |
Enzyme Inhibition | Human Leukocyte Elastase | 0.0168 nM | Competitive inhibition |
Properties
IUPAC Name |
2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-13-8-10-22-15(11-13)20-17(21-18(22)24)25-12-16(23)19-9-7-14-5-3-2-4-6-14/h2-6,8,10-11H,7,9,12H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKFIDRUYXHGIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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